

Recombinant Expression of Glycocin F in *Lactobacillus plantarum* NC8: Application Notes and Protocols

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Compound of Interest

Compound Name: *Glycocin F*

Cat. No.: B1576533

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Introduction

Glycocin F (GccF) is a diglycosylated bacteriocin produced by *Lactobacillus plantarum* KW30 with potent bacteriostatic activity against a range of Gram-positive bacteria, including vancomycin-resistant *Enterococcus* species. Its unique structure, featuring both O- and S-linked N-acetylglucosamine (GlcNAc) moieties, and novel mechanism of action make it a compelling candidate for the development of new antimicrobial agents. The heterologous expression of GccF in a food-grade host like *Lactobacillus plantarum* NC8 provides a scalable and potentially safer production platform compared to its native producer. This document provides detailed protocols and data for the recombinant expression, purification, and characterization of **Glycocin F** in *L. plantarum* NC8.

Data Presentation

Table 1: Plasmids and Strains

Plasmid/Strain	Relevant Characteristics	Reference
Lactobacillus plantarum NC8	Expression host for recombinant Glycocin F.	[1]
Lactobacillus plantarum ATCC 8014	Indicator strain for Glycocin F activity assays.	[1]
pRV610	E. coli-LAB shuttle vector used for the expression of the gcc gene cluster.	[1]
pRV610gcc	pRV610 containing the entire 7-gene cluster for Glycocin F biosynthesis, including native promoters.	[1]

Table 2: Recombinant Glycocin F Production and Activity

Parameter	Value	Reference
Expression System	L. plantarum NC8 harboring the pRV610gcc plasmid.	[1]
Production Level	Similar to the native producer L. plantarum KW30.	[1]
Purification Method	Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).	[1]
Antimicrobial Activity (IC50)	2.0 ± 0.3 nM against L. plantarum ATCC 8014.	[1]

Experimental Protocols

Plasmid Construction and Transformation of L. plantarum NC8

1.1. Vector Construction: The entire 7-gene cluster for **Glycocin F** (GccF), along with its native promoters, is cloned into the E. coli-Lactic Acid Bacteria (LAB) shuttle vector pRV610 to generate the pRV610gcc plasmid.[1] The gene cluster is typically amplified from the genomic DNA of L. plantarum KW30 and ligated into the appropriate restriction sites of pRV610.

1.2. Preparation of Electrocompetent L. plantarum NC8 Cells: This protocol is adapted from established methods for L. plantarum.

- Inoculate 10 mL of de Man, Rogosa, and Sharpe (MRS) broth with a fresh colony of L. plantarum NC8 and incubate overnight at 30°C.
- Dilute the overnight culture 1:10 into fresh MRS broth and grow at 30°C with gentle shaking until the optical density at 600 nm (OD600) reaches 0.8-1.0.
- Chill the culture on ice for 20 minutes.
- Harvest the cells by centrifugation at 4,000 x g for 15 minutes at 4°C.
- Wash the cell pellet twice with an equal volume of ice-cold 1 mM MgCl₂.
- Wash the cell pellet once with an equal volume of ice-cold 30% polyethylene glycol 1500 (PEG-1500).
- Resuspend the competent cells in 1/100th of the initial culture volume of 30% PEG-1500. The cells are now ready for electroporation.

1.3. Electroporation:

- Add approximately 100-200 ng of the pRV610gcc plasmid DNA to 50 µL of the prepared electrocompetent L. plantarum NC8 cells.
- Transfer the cell-DNA mixture to a pre-chilled 0.2 cm gap electroporation cuvette.
- Deliver a single electrical pulse using a gene pulser with the following settings: 2.0 kV, 200 Ω, and 25 µF.
- Immediately add 950 µL of pre-warmed MRS broth to the cuvette.

- Transfer the cell suspension to a microcentrifuge tube and incubate at 30°C for 3 hours to allow for recovery and expression of the antibiotic resistance marker.
- Plate appropriate dilutions of the cell suspension onto MRS agar plates containing 10 µg/mL erythromycin for selection of transformants.
- Incubate the plates anaerobically at 30°C for 48-72 hours until colonies appear.

Expression and Purification of Recombinant Glycocin F

2.1. Culture and Expression:

- Inoculate a single colony of the transformed *L. plantarum* NC8 (pRV610gcc) into MRS broth containing 10 µg/mL erythromycin.
- Incubate at 30°C without agitation. For larger scale production, a 2-liter culture can be grown.[\[1\]](#)
- **Glycocin F** expression is driven by its native promoters within the cloned gcc gene cluster.
[\[1\]](#)

2.2. Purification of Recombinant **Glycocin F**:

- Harvest the culture by centrifugation at 8,000 x g for 20 minutes at 4°C to pellet the cells.
- Collect the cell-free supernatant, which contains the secreted **Glycocin F**.
- The supernatant can be concentrated and buffer-exchanged using tangential flow filtration.
- Purify the recombinant **Glycocin F** from the concentrated supernatant using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[\[1\]](#) A C18 column is typically used for the purification of bacteriocins.
 - Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
 - Mobile Phase B: 0.1% TFA in acetonitrile.
 - Gradient: A linear gradient from 5% to 60% Mobile Phase B over 60 minutes.

- Detection: Monitor the elution profile at 220 nm and 280 nm.
- Collect fractions and assay for antimicrobial activity against the indicator strain *L. plantarum* ATCC 8014.
- Pool the active fractions, lyophilize, and store at -20°C or -80°C.

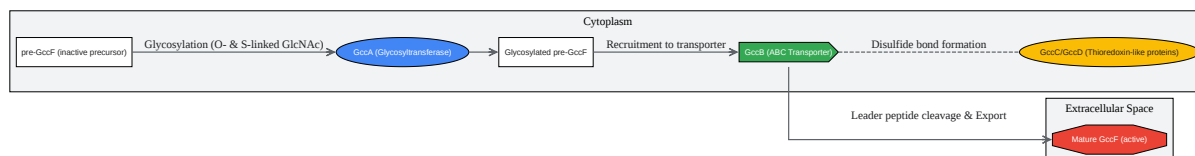
Antimicrobial Activity Assay

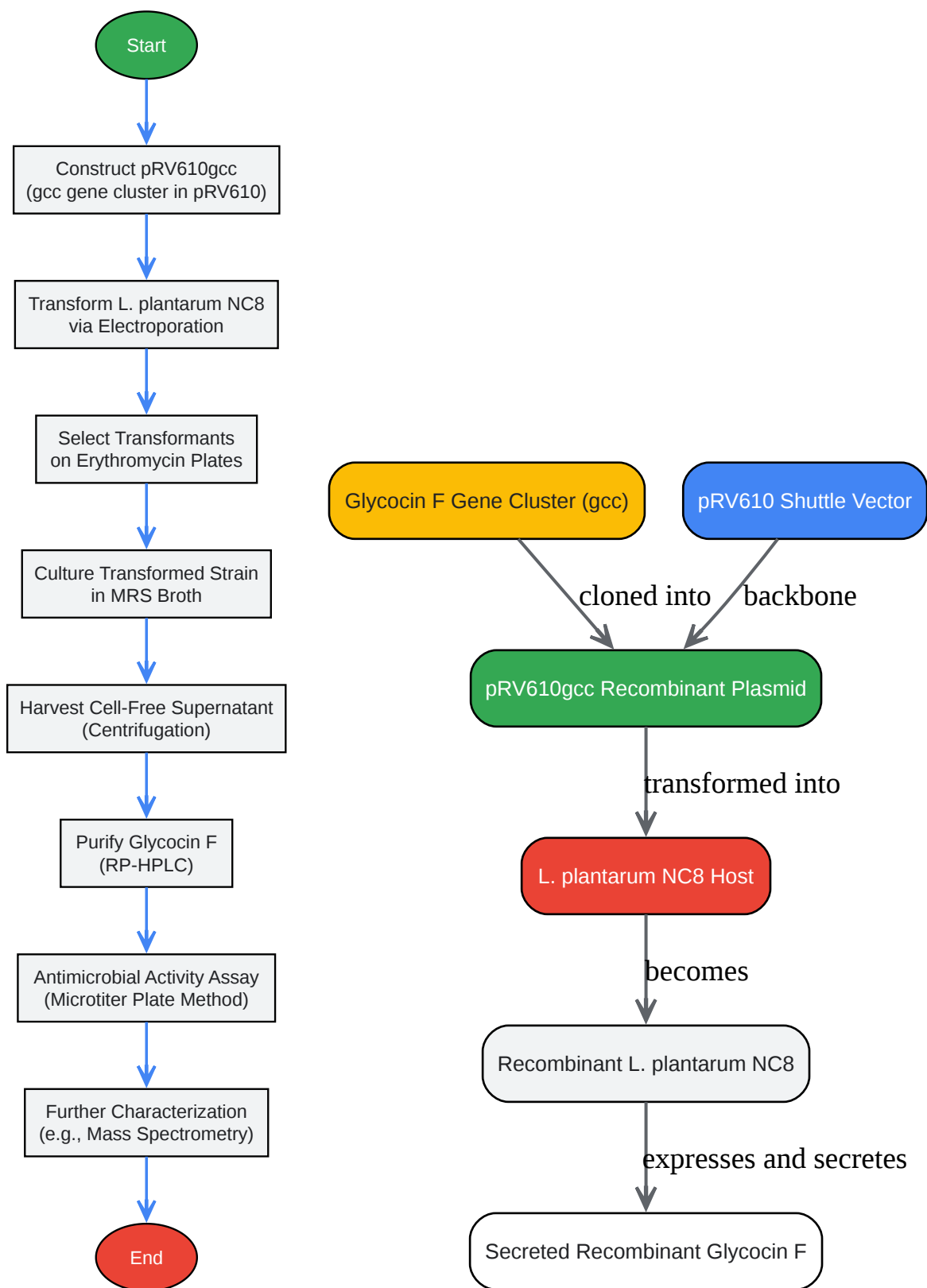
3.1. Microtiter Plate Assay: This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) or the 50% inhibitory concentration (IC₅₀) of an antimicrobial peptide.

- Prepare a fresh overnight culture of the indicator strain, *L. plantarum* ATCC 8014, in MRS broth.
- Dilute the overnight culture to an OD₆₀₀ of 0.1 in fresh MRS broth.
- In a 96-well microtiter plate, add 100 µL of MRS broth to all wells.
- In the first column of wells, add a known concentration of the purified recombinant **Glycocin F** to create a starting concentration.
- Perform a two-fold serial dilution of the **Glycocin F** across the plate by transferring 100 µL from one well to the next.
- Inoculate each well (except for a negative control well with only broth) with 100 µL of the diluted indicator strain culture. The final volume in each well will be 200 µL.
- Include a positive control for growth (indicator strain in broth without **Glycocin F**) and a negative control (broth only).
- Incubate the plate at 30°C for 18-24 hours.
- Measure the OD₆₀₀ of each well using a microplate reader.
- The IC₅₀ is the concentration of **Glycocin F** that results in a 50% reduction in the growth of the indicator strain compared to the positive control.

Visualizations

Glycocin F Biosynthesis and Export Pathway



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References

- 1. Optimized Genetic Tools Allow the Biosynthesis of Glycocin F and Analogues Designed To Test the Roles of gcc Cluster Genes in Bacteriocin Production - PMC [pmc.ncbi.nlm.nih.gov]
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